molecular formula C17H13ClN2O4 B5883104 (2E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

(2E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B5883104
M. Wt: 344.7 g/mol
InChI Key: YAFHFWMBSFQKRP-QPEQYQDCSA-N
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Description

(2E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a conjugated system with a nitrile group, a nitrophenyl group, and a chlorodimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2,4-dimethoxybenzaldehyde and 4-nitrobenzyl cyanide.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 60-80°C) for several hours.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of (2E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
  • (2E)-3-(5-bromo-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
  • (2E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile

Uniqueness

(2E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can lead to interesting electronic properties and reactivity patterns.

Properties

IUPAC Name

(E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-23-16-9-17(24-2)15(18)8-12(16)7-13(10-19)11-3-5-14(6-4-11)20(21)22/h3-9H,1-2H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFHFWMBSFQKRP-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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